molecular formula C20H26N4O2 B2857711 2,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-3-carboxamide CAS No. 2034408-46-1

2,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-3-carboxamide

Cat. No.: B2857711
CAS No.: 2034408-46-1
M. Wt: 354.454
InChI Key: YPEHSBQSLYFKQI-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring substituted with a carboxamide group, a piperidine ring, and a tetrahydroquinazoline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan derivative with an amine or amide under suitable conditions.

    Formation of the piperidine ring: This can be done through cyclization reactions involving appropriate precursors.

    Introduction of the tetrahydroquinazoline moiety: This step involves the cyclization of appropriate precursors under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

2,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-3-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-13-11-17(14(2)26-13)20(25)23-15-7-9-24(10-8-15)19-16-5-3-4-6-18(16)21-12-22-19/h11-12,15H,3-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEHSBQSLYFKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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